2-phenyl-1,3-thiazolidin-4-one

Description

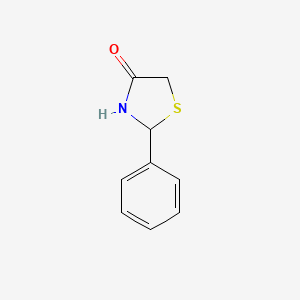

2-Phenyl-1,3-thiazolidin-4-one is a heterocyclic compound featuring a five-membered thiazolidinone core with a phenyl group at position 2. This scaffold is notable for its versatility in medicinal chemistry, serving as a precursor for derivatives with antimicrobial, anticancer, and central nervous system (CNS) modulatory activities . Its synthesis typically involves cyclocondensation of thioglycolic acid with Schiff bases or substituted amines under acidic conditions .

Structure

3D Structure

Properties

IUPAC Name |

2-phenyl-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NOS/c11-8-6-12-9(10-8)7-4-2-1-3-5-7/h1-5,9H,6H2,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMOOFKQWPDBUEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC(S1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10302724 | |

| Record name | 2-phenyl-1,3-thiazolidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10302724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10220-27-6 | |

| Record name | NSC153119 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=153119 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-phenyl-1,3-thiazolidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10302724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-phenyl-1,3-thiazolidin-4-one can be synthesized through various methods. One common approach involves the cyclization of thiourea with α-haloketones in the presence of a base. Another method includes the reaction of thioamides with α-haloketones under acidic conditions .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction .

Chemical Reactions Analysis

Functionalization at the 2- and 3-Positions

The 2-phenyl and 3-amide/amine groups enable diverse derivatization:

Electrophilic Aromatic Substitution (EAS)

-

Nitration : Introduction of nitro groups at the para position of the 2-phenyl ring enhances bioactivity. For example, 2-(4-nitrophenyl)-1,3-thiazolidin-4-one derivatives exhibit improved cytotoxicity.

-

Halogenation : Bromination or chlorination at the phenyl ring’s ortho/meta positions modifies electronic properties, influencing binding to biological targets .

Amide Bond Formation

-

Acylation : Reacting 3-amino-thiazolidin-4-ones with acyl chlorides (e.g., acetyl chloride) yields N-acylated derivatives. Compound 6 (N-[2-(4-methylphenyl)-4-oxo-1,3-thiazolidin-3-yl]acetamide) showed IC₅₀ = 2.67 mM against renal adenocarcinoma cells .

Acidic/Basic Hydrolysis

-

Under strong acidic conditions, the lactam ring undergoes hydrolysis to form β-mercaptoamide derivatives.

-

In basic media (e.g., KOH), ring opening produces thiolate intermediates, which can re-cyclize under controlled pH .

Oxidation and Reduction

-

Oxidation : The thiazolidinone sulfur atom oxidizes to sulfoxide/sulfone derivatives using H₂O₂ or m-CPBA, altering electronic properties and bioactivity.

-

Reduction : Catalytic hydrogenation (Pd/C, H₂) reduces nitro groups to amines, enhancing solubility and target affinity .

Biological Activity-Driven Modifications

Structure-activity relationship (SAR) studies highlight critical modifications:

-

Electron-donating groups (e.g., -OCH₃ at the 4-phenyl position) improve anticancer activity by enhancing electron density at the thiazolidinone ring .

-

Nitro groups at the 2-phenyl moiety correlate with kinase inhibition (e.g., IC₅₀ = 56.97 µM for CDK2 inhibition) .

Table 2: Bioactivity of Select Derivatives

| Derivative | Target | IC₅₀/EC₅₀ | Reference |

|---|---|---|---|

| 2-(3,4-OCH₃-Ph)-thiazolidin | M. tuberculosis | 1.6 µg/mL | |

| 2-(4-NO₂-Ph)-thiazolidin | CDK2 | 56.97 µM | |

| N-Acetyl-3-amide derivative | 769-P renal cells | 2.67 mM |

Solid-Phase and Green Chemistry Approaches

Recent advances emphasize sustainable synthesis:

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of thiazolidin-4-one derivatives, including PTZ, as anticancer agents . The structural features of PTZ allow it to interact with various biological targets, leading to inhibition of cancer cell proliferation.

- Mechanism of Action : Thiazolidin-4-one derivatives exhibit their anticancer effects through multiple mechanisms, such as inducing apoptosis and inhibiting cell cycle progression. For instance, studies have shown that certain derivatives can block the G2/M phase of the cell cycle, leading to growth arrest in cancer cells such as HT29 (human colon adenocarcinoma) .

- Case Studies :

Antibacterial Properties

PTZ and its derivatives have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria.

- Research Findings :

- A series of 2-(4-substituted phenylimino)thiazolidin-4-one compounds were synthesized and tested for antibacterial properties. Notably, the compound 2-(chlorophenyl-imino)thiazolidin-4-one exhibited an inhibition rate of 91.66% against Staphylococcus aureus and comparable activity against Escherichia coli .

- The presence of substituents on the phenyl group significantly enhances antibacterial efficacy, with chlorine substitution yielding the highest activity .

Other Pharmacological Activities

In addition to anticancer and antibacterial effects, PTZ exhibits a range of other therapeutic properties:

- Antioxidant Activity : Studies have shown that thiazolidinone derivatives possess antioxidant properties, which can mitigate oxidative stress-related damage in cells. For example, certain derivatives achieved inhibition percentages up to 81.8% in antioxidant assays .

- Anti-inflammatory Effects : Research indicates that thiazolidinone derivatives can inhibit matrix metalloproteinases (MMPs), which are involved in inflammatory processes. This suggests potential applications in treating inflammatory diseases .

Summary Table of Applications

| Application | Description | Key Findings |

|---|---|---|

| Anticancer | Inhibition of cancer cell proliferation through apoptosis and cell cycle arrest | Significant cytotoxicity in HT29 cells; various mechanisms identified |

| Antibacterial | Effective against Gram-positive and Gram-negative bacteria | High inhibition rates against E. coli and S. aureus with specific derivatives |

| Antioxidant | Reduction of oxidative stress through free radical scavenging | Inhibition percentages up to 81.8% in assays |

| Anti-inflammatory | Inhibition of MMPs involved in inflammatory processes | Potential for treating inflammatory diseases |

Mechanism of Action

The mechanism of action of 2-phenyl-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes, leading to its antimicrobial and anticancer effects. The compound may also interact with cellular pathways involved in inflammation and oxidative stress .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Physicochemical Properties

The pharmacological profile of thiazolidinone derivatives is highly dependent on substituents at positions 2, 3, and 3. Below is a comparative analysis of key analogues:

Key Observations :

- Electron-Donating vs. Withdrawing Groups : Derivatives with electron-withdrawing substituents (e.g., nitrobenzoxazolyl , triazinyl ) exhibit enhanced electrophilicity, favoring interactions with biological nucleophiles.

- Solubility : Sulfonyl (5a) and benzimidazolyl derivatives show improved aqueous solubility compared to the parent compound .

Antimicrobial Activity

- Parent Compound : Moderate activity against Staphylococcus aureus and Escherichia coli .

- Nitrobenzoxazolyl Derivatives (7a-j): Enhanced activity against Gram-negative pathogens (Pseudomonas aeruginosa) attributed to nitro group-mediated membrane disruption .

CNS Activity

- 3-(1H-Benzimidazol-2-ylamino)-2-phenyl-1,3-thiazolidin-4-one: Demonstrated significant CNS depressant effects in rodent models, likely via GABAergic modulation .

Enzyme Inhibition

- Pyrazolyl Derivatives (2a-j): Inhibited Plasmodium falciparum enoyl-ACP reductase (Pf-ENR) and E.

- Triazinyl Derivatives (4a) : Exhibited inhibitory activity against bacterial dihydrofolate reductase (DHFR) due to triazine’s affinity for folate-binding pockets .

Biological Activity

2-Phenyl-1,3-thiazolidin-4-one is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological properties, including antibacterial, anticancer, antioxidant, and anti-inflammatory activities, supported by relevant data and case studies.

Chemical Structure and Synthesis

This compound is characterized by a heterocyclic structure containing sulfur and nitrogen atoms. Its synthesis often involves the reaction of thioketones with amines or other electrophiles, leading to various derivatives that enhance its biological activity. Recent studies have focused on optimizing synthetic routes to improve yields and bioactivity profiles .

Antibacterial Activity

The antibacterial properties of this compound derivatives have been extensively studied. A series of compounds were synthesized and tested against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The results demonstrated significant inhibition rates:

| Compound Name | Bacterial Strain | Inhibition Zone (mm) | Activity Index (%) |

|---|---|---|---|

| 2-(Chlorophenyl-imino)thiazolidin-4-one | E. coli | 26 | 88.46 |

| 2-(Chlorophenyl-imino)thiazolidin-4-one | S. aureus | 24 | 91.66 |

| 2-(Methylphenyl-imino)thiazolidin-4-one | E. coli | 22 | 79.16 |

These findings indicate that the presence of electron-withdrawing groups on the phenyl ring significantly enhances antibacterial activity .

Anticancer Activity

The anticancer potential of this compound has been documented in various studies. For instance, derivatives have shown effectiveness against human cancer cell lines such as HT29 (colon adenocarcinoma) and H460 (lung cancer). Notably:

- Mechanism of Action : The anticancer activity is attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase by inhibiting cyclin-dependent kinases (CDK1) .

| Compound Name | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| 2-(Chlorophenyl-imino)thiazolidin-4-one | HT29 | 15 |

| 2-(Methylphenyl-imino)thiazolidin-4-one | H460 | 20 |

These results underscore the compound's potential as a lead structure for developing new anticancer agents .

Antioxidant Activity

The antioxidant properties of this compound derivatives were evaluated using the ABTS radical cation decolorization assay. The results revealed varying degrees of antioxidant activity:

| Compound Name | % Inhibition |

|---|---|

| 2-(Chlorophenyl-imino)thiazolidin-4-one | 81.8 |

| 2-(Methylphenyl-imino)thiazolidin-4-one | 68.8 |

The presence of chlorine substituents was found to enhance antioxidant activity significantly .

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of thiazolidinone derivatives. Specifically, compounds have been shown to inhibit matrix metalloproteinases (MMPs), which play a crucial role in inflammatory processes:

| Compound Name | MMP Inhibition IC50 (nM) |

|---|---|

| Derivative with Carboxyphenyl Substituent | 40 |

This finding suggests that modifications in the thiazolidinone structure can lead to compounds with potent anti-inflammatory effects .

Q & A

Q. What are the common synthetic routes for 2-phenyl-1,3-thiazolidin-4-one derivatives?

The synthesis typically involves cyclization reactions between substituted amines or hydrazides and mercaptoacetic acid. For example, N-substituted carboxylic acid hydrazides react with mercaptoacetic acid in 1,4-dioxane under reflux to yield thiazolidin-4-one derivatives . Etherification and condensation steps may precede cyclization for more complex derivatives, as seen in bis-1,3-thiazolidin-4-one syntheses .

Q. How can the structure of this compound derivatives be confirmed experimentally?

Key methods include:

- X-ray crystallography : Programs like SHELXL and ORTEP-3 are used for refining crystal structures. For example, 3-phenylrhodanine derivatives were resolved using Agilent Xcalibur diffractometers .

- NMR spectroscopy : and NMR data validate substituent positions. An empirical additivity equation () predicts chemical shifts at C-2, C-4, and C-5 positions, with deviations ±0.06–0.2 ppm .

Q. What analytical techniques are used to study substituent effects on thiazolidin-4-one derivatives?

- Hammett correlations : Substituent electronic effects are quantified using chemical shifts. For 2-(p-chlorophenyl) derivatives, a strong correlation () between Hammett σ values and C-2 shifts indicates electron-withdrawing effects .

- IR spectroscopy : Tautomeric forms (e.g., keto-enol equilibria) are identified via hydroxyl and carbonyl absorption bands .

Advanced Research Questions

Q. How can tautomeric and conformational equilibria of this compound derivatives be resolved?

Combining experimental (X-ray, IR) and computational (ab initio methods) approaches identifies dominant tautomers. For 2-[(2,4-dimethoxyphenyl)amino]-1,3-thiazolidin-4-one, X-ray data ruled out five tautomers, confirming the keto form . Conformational flexibility is further analyzed using DFT calculations to map energy minima .

Q. What strategies improve the predictability of 13C^{13}\text{C}13C NMR chemical shifts in disubstituted thiazolidin-4-ones?

The additivity equation (see Q2) is refined by incorporating substituent-specific correction factors. For example, C-4 shifts show higher variability (±0.2 ppm) due to ring strain, while C-2 and C-5 shifts are more predictable (±0.06–0.09 ppm). Cross-validation with monosubstituted analogs enhances accuracy .

Q. How are thiazolidin-4-one derivatives evaluated for anticancer activity?

- In vitro cytotoxicity assays : Compounds are tested against human cancer cell lines (e.g., renal carcinoma) using MTT or similar protocols. Activity is quantified via IC values and validated with Dunnett’s post hoc tests () .

- DNA-binding studies : Hybrid derivatives (e.g., 4-thiazolidinone-cyclopropyl) are analyzed using UV-Vis titration and molecular docking to assess intercalation or groove-binding mechanisms .

Q. What methodologies address contradictions in substituent effect data for thiazolidin-4-one derivatives?

Discrepancies arise from steric hindrance or solvent interactions. For example, deviations in Hammett correlations at C-4 may require revisiting reaction conditions (e.g., solvent polarity) or using computational models (DFT) to isolate electronic vs. steric contributions .

Q. How are dynamic vesicle formation studies conducted using thiazolidin-4-one derivatives?

Rhodadyn™ inhibitors (e.g., C10 derivatives) are employed with negative controls (e.g., Rhodadyn™ B10) to study dynamin GTPase activity. Assays monitor vesicle budding via fluorescence quenching, ensuring specificity by comparing IC values between active and control compounds .

Methodological Guidance

Q. What computational tools validate the synthesis and bioactivity of thiazolidin-4-one derivatives?

Q. How are crystallographic data for thiazolidin-4-one derivatives refined?

SHELXL handles high-resolution or twinned data via twin-law matrices and HKLF5 format inputs. ORTEP-3 generates publication-quality thermal ellipsoid plots, crucial for visualizing disorder or non-covalent interactions .

Q. What protocols ensure reproducibility in microwave-assisted synthesis of thiazolidin-4-ones?

Use N,N-dimethylformamide (DMF) as a solvent under controlled microwave irradiation (e.g., 100–150 W). Monitor reaction progress via TLC and optimize time/temperature to avoid side products (e.g., over-cyclization) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.